

What are the chemical properties of 2-Hydroxythiobenzamide?

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Compound of Interest

Compound Name: 2-Hydroxythiobenzamide

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An In-depth Technical Guide to the Chemical Properties of **2-Hydroxythiobenzamide**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxythiobenzamide (CAS: 7133-90-6), a sulfur analogue of salicylamide, is a multifaceted organic compound of significant interest in medicinal chemistry, organic synthesis, and analytical sciences.^[1] Its unique chemical architecture, featuring a thioamide functional group positioned ortho to a phenolic hydroxyl group, imparts a distinct profile of reactivity, chelating ability, and biological potential. This guide provides a comprehensive exploration of its core chemical properties, structural nuances, reactivity patterns, and synthetic utility, offering field-proven insights for professionals engaged in advanced chemical research.

Structural Elucidation and Physicochemical Profile

2-Hydroxythiobenzamide, also known as 2-Hydroxybenzene-1-carbothioamide, possesses the molecular formula C₇H₇NOS.^{[1][2][3]} The molecule's functionality is dictated by the interplay between the aromatic ring, the acidic hydroxyl group, and the versatile thioamide moiety.

The thioamide functional group is a bioisostere of the more common amide group, but the replacement of oxygen with sulfur introduces critical differences.^[4] The carbon-sulfur double bond (C=S) is longer and weaker than a carbon-oxygen double bond (C=O), and the sulfur

atom is larger and more nucleophilic.^[4] This modification results in a higher Highest Occupied Molecular Orbital (HOMO) and lower Lowest Unoccupied Molecular Orbital (LUMO) compared to its amide counterpart, rendering the thioamide more reactive towards both electrophiles and nucleophiles.^[5]

Tautomerism: The Thione-Thiol Equilibrium

A fundamental property of thioamides is their existence in a tautomeric equilibrium between the thione form (containing the C=S bond) and the iminothiol form (containing the C=N-SH functionality). For simple thioamides, the thione form is overwhelmingly dominant.^[6] In **2-Hydroxythiobenzamide**, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the thioamide group, which can influence this equilibrium. While the thione form is generally considered the major species, the potential for thiol tautomerization is a key factor in its reactivity, particularly in reactions involving S-alkylation.

Caption: Thione-Iminothiol tautomeric equilibrium in **2-Hydroxythiobenzamide**.

Physicochemical Data

The macroscopic properties of **2-Hydroxythiobenzamide** are summarized below. Its crystalline nature and storage requirements are typical for a stable, functionalized aromatic compound.

Property	Value	Source(s)
CAS Number	7133-90-6	[1] [2] [3]
Molecular Formula	C ₇ H ₇ NOS	[1] [2] [3]
Molecular Weight	153.2 g/mol	[1] [2] [3]
Appearance	Off-white to cream crystalline powder	[1]
Melting Point	119 °C	[2]
Solubility	Low in water; soluble in organic solvents like ethanol and acetone.	[7] (by analogy with salicylamide)
Storage Conditions	Store at 0-8 °C	[1]

Spectroscopic Signature

The structural features of **2-Hydroxythiobenzamide** give rise to a distinct spectroscopic profile, which is essential for its identification and characterization.

- Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, \sim 3200-3400 cm^{-1}), N-H stretches of the primary thioamide (\sim 3300 and \sim 3150 cm^{-1}), aromatic C-H stretches ($>$ 3000 cm^{-1}), and aromatic C=C stretches (\sim 1450-1600 cm^{-1}). The C=S stretching vibration is typically found in the 850-1250 cm^{-1} region and is often weaker and less reliable than the C=O band of amides.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR: The spectrum would show complex multiplets for the four aromatic protons. The chemical shifts are influenced by the electron-donating -OH group and the electron-withdrawing -C(S)NH₂ group. A broad singlet for the phenolic -OH proton and two separate broad signals for the diastereotopic -NH₂ protons would also be present.
 - ¹³C-NMR: Distinct signals would appear for the seven carbon atoms: four for the aromatic CH carbons, two for the aromatic quaternary carbons, and one for the thioamide carbon (C=S), which typically resonates significantly downfield (\sim 190-210 ppm).

- UV-Visible Spectroscopy: The electronic spectrum in a solvent like ethanol is expected to show absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions of the aromatic system and $n \rightarrow \pi^*$ transitions associated with the thioamide group.[8]

Chemical Reactivity and Synthetic Transformations

The reactivity of **2-Hydroxythiobenzamide** is governed by its three key structural components: the thioamide group, the phenolic hydroxyl group, and the aromatic ring. The thioamide itself has two primary reactive centers: the nucleophilic sulfur atom and the electrophilic carbon atom.[9]

Metal Chelation

A defining characteristic of **2-Hydroxythiobenzamide** is its ability to act as a potent bidentate chelating agent for various metal ions.[1][10] The ortho positioning of the phenolic hydroxyl and thioamide groups allows for the formation of stable five- or six-membered chelate rings with metal centers. Depending on the metal and reaction conditions, coordination can occur through the oxygen and sulfur atoms (O,S-chelation) or the nitrogen and sulfur atoms (N,S-chelation). This property is the foundation for its use in analytical chemistry for detecting metal ions and in the design of metal-based pharmaceuticals where chelation can enhance drug efficacy.[1][10]

Caption: Bidentate chelation of a generic metal ion (M^{2+}) by **2-Hydroxythiobenzamide**.

Reactions at the Thioamide Moiety

The thioamide group is a versatile synthon for a variety of chemical transformations.

- Synthesis of Heterocycles: Thioamides are well-established precursors for the synthesis of sulfur- and nitrogen-containing heterocycles.[4][5] Specifically, **2-Hydroxythiobenzamide** is a valuable reagent for preparing thiazole derivatives, which are common scaffolds in pharmaceuticals.[11] The reaction with α -haloketones (Hantzsch thiazole synthesis) provides a direct route to 2-(2-hydroxyphenyl)thiazoles.
- Alkylation and Acylation: The nucleophilic sulfur atom can be readily alkylated with alkyl halides. Acylation can occur at the nitrogen or sulfur atom, depending on the reagents and conditions.

- Hydrolysis: While more stable than many other thiocarbonyl compounds, the thioamide can be hydrolyzed back to the corresponding amide (2-hydroxybenzamide) under certain conditions, such as in the presence of mercury salts.[\[12\]](#)

Synthesis of 2-Hydroxythiobenzamide

While numerous methods exist for thioamide synthesis, a common laboratory and industrial approach involves the conversion of the corresponding nitrile. For instance, p-hydroxythiobenzamide can be synthesized from p-cyanophenol by reacting it with a sulfur source like sodium hydrosulfide or thiourea.[\[13\]](#)[\[14\]](#) A similar strategy, starting from 2-cyanophenol, can be employed for the synthesis of **2-Hydroxythiobenzamide**.

Applications in Research and Drug Development

The unique chemical properties of **2-Hydroxythiobenzamide** make it a valuable molecule in several scientific domains.

- Pharmaceutical and Medicinal Chemistry: It serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[\[1\]](#) The core structure is associated with a range of biological activities, including potential antimicrobial (specifically antimycobacterial), antifungal, and antiproliferative effects.[\[15\]](#)[\[16\]](#)[\[17\]](#) Its role as an isostere for the amide bond in peptides can enhance proteolytic stability.[\[10\]](#)
- Synthetic Chemistry: Beyond its role in drug synthesis, it is a versatile building block for creating diverse heterocyclic systems and thiourea derivatives.[\[1\]](#)
- Analytical Chemistry: Its strong chelating properties are leveraged in the development of reagents and sensors for the colorimetric or fluorometric detection and quantification of metal ions.[\[1\]](#)

Exemplary Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol illustrates the use of **2-Hydroxythiobenzamide** as a synthon in a classic Hantzsch thiazole synthesis. The causality behind the steps is to facilitate the nucleophilic attack of the thioamide sulfur on the electrophilic ketone, followed by intramolecular cyclization and dehydration.

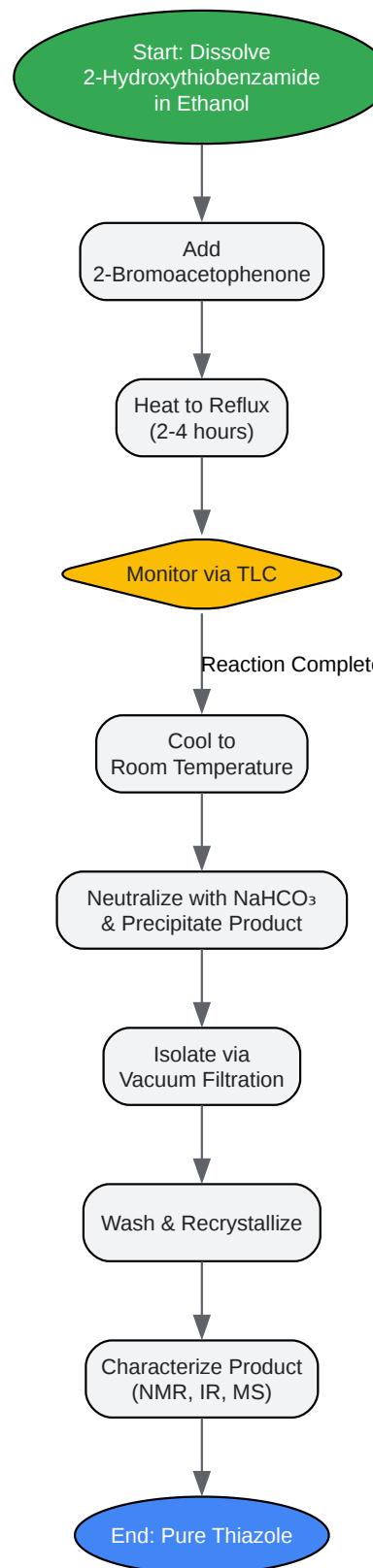
Objective: To synthesize 2-(2-hydroxyphenyl)-4-phenylthiazole.

Materials:

- **2-Hydroxythiobenzamide**
- 2-Bromoacetophenone (α -haloketone)
- Ethanol (solvent)
- Sodium bicarbonate (base)

Procedure:

- Dissolution: Dissolve **2-Hydroxythiobenzamide** (1.0 eq.) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Reagent Addition: Add 2-bromoacetophenone (1.05 eq.) to the solution. The slight excess ensures complete consumption of the starting thioamide.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds over 2-4 hours.
- Neutralization & Precipitation: After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct, which will cause the thiazole product to precipitate.
- Isolation: Collect the solid product by vacuum filtration.
- Purification: Wash the crude product with cold water and then a minimal amount of cold ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(2-hydroxyphenyl)-4-phenylthiazole.
- Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.



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Caption: Experimental workflow for Hantzsch thiazole synthesis.

Conclusion

2-Hydroxythiobenzamide is more than a simple structural analogue; it is a highly functionalized and reactive molecule with demonstrated utility. Its properties, rooted in the synergistic effects of its phenolic and thioamide groups, provide a rich platform for innovation. For researchers in drug discovery, its potential as a bioactive scaffold and a metal-chelating pharmacophore is significant. For synthetic chemists, its predictable reactivity offers a reliable entry point into complex heterocyclic systems. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is paramount to unlocking its full potential in advanced scientific applications.

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